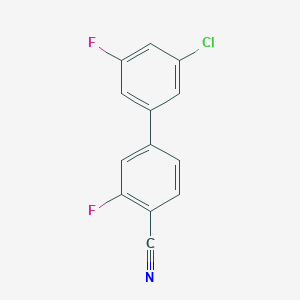

4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile

Description

Properties

IUPAC Name |

4-(3-chloro-5-fluorophenyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF2N/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJNVEFLEXQGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The most commonly employed synthetic method for 4-(3-chloro-5-fluorophenyl)-2-fluorobenzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed cross-coupling involves the reaction between an aryl halide and an aryl boronic acid or ester.

-

- A halogenated fluorobenzonitrile derivative (e.g., 2-fluorobromobenzonitrile)

- 3-chloro-5-fluorophenylboronic acid or ester

Catalyst: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: Commonly potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures with water

- Temperature: Typically 80–110 °C

- Reaction Time: Several hours (6–24 h depending on scale and conditions)

This method provides high regioselectivity and good yields, allowing for the efficient formation of the biaryl bond between the fluorinated benzonitrile and the chloro-fluorophenyl moiety.

Nucleophilic Aromatic Substitution (SNAr) Approach

An alternative preparative approach involves nucleophilic aromatic substitution, particularly targeting the fluorine atoms on the aromatic rings. This method may be used to introduce or modify substituents post-coupling.

- Reagents: Alkali metal hydroxides (e.g., KOH) or fluoride sources (KF, CsF)

- Solvents: Polar aprotic solvents such as DMF or N-methylpyrrolidone (NMP)

- Conditions: Elevated temperatures (100–180 °C) without the need for catalysts due to the activated nature of the fluorinated aromatic ring

- Applications: This method is useful for further functionalization of the compound or for preparing intermediates with specific substitution patterns.

Industrial Scale Considerations

In industrial production, the synthesis is optimized for scalability, yield, and purity:

- Continuous Flow Reactors: Employed to enhance reaction control, safety, and throughput

- Automated Systems: Used for precise control of reaction parameters and reproducibility

- Purification: Includes recrystallization (often from heptane or similar solvents), distillation, and chromatographic techniques to ensure high purity of the final product.

Detailed Reaction Conditions and Data Summary

| Preparation Method | Key Reagents & Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, 2-fluorobromobenzonitrile, 3-chloro-5-fluorophenylboronic acid | DMF, THF, H₂O mixtures | 80–110 | 6–24 | 70–90 | High regioselectivity, widely used method |

| Nucleophilic Aromatic Substitution | KOH or KF, polar aprotic solvents (DMF, NMP) | DMF, NMP | 100–180 | 4–15 | 60–85 | Useful for substitution on fluorinated rings |

| Industrial Continuous Flow | Pd catalysts, bases, optimized solvents | DMF, toluene mixtures | 100–150 | Continuous | >85 | Enhanced safety and scalability |

Research Findings and Optimization Insights

- Catalyst Loading: Studies show that reducing palladium catalyst loading to 1–2 mol% maintains yield while reducing cost.

- Base Selection: Potassium carbonate offers better solubility and reaction rates compared to sodium carbonate in Suzuki coupling for this compound.

- Solvent Effects: Polar aprotic solvents facilitate better solubilization of reactants and catalysts, improving reaction kinetics.

- Temperature Optimization: Elevated temperatures accelerate reaction rates but require careful control to avoid side reactions or decomposition.

- Purification: Recrystallization from heptane or similar solvents yields highly pure product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like ammonia (NH3) or sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Amides, nitriles.

Scientific Research Applications

Chemical Synthesis Applications

4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile serves as an important intermediate in organic synthesis. Its unique structure allows for various nucleophilic substitution reactions, particularly at the fluorine sites, which enhances its reactivity under mild conditions.

Nucleophilic Aromatic Substitution

The compound can undergo nucleophilic aromatic substitution to produce a variety of derivatives. For instance, reactions involving alkali metal hydroxides such as potassium hydroxide can yield products like 4-chloro-3-trifluoromethylphenolate. This transformation highlights its utility in synthesizing complex molecules with specific functional groups .

Pharmaceutical Intermediates

The compound is recognized for its role in the preparation of pharmaceutical intermediates. It has been utilized in the synthesis of various biologically active compounds, contributing to the development of new therapeutic agents. For example, it has been involved in the synthesis of azetidinone derivatives, which exhibit antimicrobial properties .

Recent studies have evaluated the biological activity of compounds derived from this compound, particularly regarding their antimicrobial and antitubercular properties.

Antimicrobial Properties

Research has indicated that derivatives of this compound demonstrate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition values for these compounds ranged from 20 to 27 mm when compared to standard antibiotics .

Antitubercular Activity

In addition to antibacterial effects, some synthesized derivatives have shown promising results against Mycobacterium tuberculosis. For instance, compounds were screened at concentrations as low as 50 µg/mL, demonstrating potential as effective antitubercular agents .

Case Studies and Data Tables

The following table summarizes key findings from studies involving this compound and its derivatives:

Mechanism of Action

The mechanism by which 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile with key analogues:

Key Observations:

- Halogen Positioning : The target compound’s 3-chloro-5-fluorophenyl group differs from analogues like 4-(2-chloro-5-fluorophenyl)benzaldehyde , where substituent positions alter steric hindrance and electronic effects .

- Functional Groups : Replacing the nitrile (-CN) with a carboxylic acid (-COOH) or aldehyde (-CHO) group (e.g., in BP-4060 or BA-4414) significantly impacts reactivity and solubility .

- Heterocyclic Analogues : Compounds like 3c (thiophene-substituted) exhibit lower melting points (108–109°C) compared to purely aromatic benzonitriles, likely due to reduced symmetry .

Physicochemical Properties

- Electron-Withdrawing Effects : The -CN group enhances electrophilicity, making the compound reactive in cross-coupling reactions. Chlorine and fluorine substituents further increase polarity, improving binding in biological systems .

- Stability : Fluorine atoms at meta and para positions (as in the target compound) enhance thermal stability compared to ortho-substituted analogues like 4-(2-chloro-5-fluorophenyl)benzaldehyde .

Biological Activity

4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : C13H8ClF2N

- CAS Number : 1393442-55-1

Synthesis typically involves the reaction of appropriate fluorinated aromatic precursors through methods such as nucleophilic substitution and coupling reactions, which facilitate the introduction of the chloro and fluorine substituents.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives with similar structures have been evaluated for their efficacy against HIV. In a study, certain fluorinated compounds demonstrated EC50 values in the nanomolar range, indicating potent inhibition of viral replication .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. In vitro assessments have shown that related benzonitrile derivatives can inhibit cell proliferation across multiple cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in A549 lung cancer cells, with IC50 values ranging from 0.06 to 0.17 µM .

Table 1: Biological Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(3-Chloro-5-fluorophenyl)-2-FBN | A549 | 0.06 | Induces apoptosis |

| Compound 9b | HIV-1 IIIB | 50.1 | Viral replication inhibition |

| Compound 22 | ME-180 | 0.08 | Inhibits tubulin polymerization |

| Compound 32a | MDA-MB-435 | 0.229 | Anti-proliferative activity |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of fluorinated benzonitrile compounds. Modifications at specific positions on the aromatic rings significantly affect their potency and selectivity.

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and metabolic stability, which is often correlated with increased biological activity.

- Chlorine Positioning : Variations in the position of chlorine substituents have shown to alter binding affinities to target proteins, influencing overall efficacy against diseases like cancer and viral infections .

Case Study 1: Antiviral Efficacy

In a preclinical study evaluating the antiviral properties of several benzonitrile derivatives, it was found that introducing fluorine at specific positions improved the compounds' ability to inhibit HIV replication. The most effective derivatives exhibited lower cytotoxicity and higher selectivity indices compared to standard treatments .

Case Study 2: Cancer Cell Line Testing

A series of analogs derived from benzonitrile were tested against various cancer cell lines including A549 and MDA-MB-435. The results indicated that compounds with additional methoxy groups exhibited increased antiproliferative activity, suggesting that further functionalization could lead to more potent anticancer agents .

Q & A

Q. What are the key spectroscopic characteristics of 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile, and how are they interpreted?

The compound is characterized using ¹H NMR, IR, and mass spectrometry . For example:

- ¹H NMR : Peaks in the aromatic region (δ 7.09–7.62 ppm) indicate substituted phenyl groups. A singlet near δ 6.47–6.80 ppm may correspond to furan or thiophene protons in analogous structures .

- IR : A strong absorption band at ~2230 cm⁻¹ confirms the presence of the nitrile (-CN) group .

- MS : Molecular ion peaks (e.g., m/z 266–283 in related compounds) and fragmentation patterns help confirm the molecular weight and substituents .

Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference. For IR, ensure samples are finely ground with KBr to minimize scattering artifacts.

Q. What synthetic routes are commonly employed to prepare this compound?

The compound can be synthesized via:

- Suzuki-Miyaura cross-coupling : Aryl halides (e.g., 3-chloro-5-fluorophenylboronic acid) react with 2-fluorobenzonitrile derivatives under palladium catalysis .

- Nucleophilic aromatic substitution : Fluorine or chlorine substituents on the benzene ring can be introduced using halogen exchange reactions under basic conditions .

Optimization Strategy : Monitor reaction progress via TLC (petroleum ether/EtOAc, 95:5) and purify using column chromatography. Yields >85% are achievable with stoichiometric control of reagents .

Advanced Research Questions

Q. How can electronic effects of substituents influence the reactivity of this compound in further functionalization?

The electron-withdrawing -Cl and -F substituents deactivate the aromatic ring, directing electrophilic substitution to meta positions. The nitrile group further enhances this effect, making the compound resistant to hydrolysis but reactive toward nucleophilic additions (e.g., Grignard reagents). Computational studies (DFT) can quantify substituent effects via Hammett σ constants or frontier molecular orbital analysis .

Experimental Design : Compare reaction rates with analogs like 4-(difluoromethoxy)-2-fluorobenzonitrile (melting point 41–43°C) to isolate electronic contributions .

Q. How can discrepancies in crystallographic data for this compound be resolved during structure refinement?

Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding patterns. Common issues include:

- Disordered atoms : Apply restraints to occupancy factors or split positions.

- Twinned crystals : Use the TwinRotMat option in SHELXL to model twin domains .

Case Study : Refinement of a related compound, 5-((4-(6-chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-yl)methyl)-2-fluorobenzonitrile, required twinning correction to achieve R-factor <0.05 .

Q. How do structural modifications of this compound impact its pharmacological activity as a sigma-1 receptor (S1R) ligand?

The chloro and fluoro substituents enhance lipophilicity and binding affinity to S1R. For example:

- PRX-3140 : A derivative with a cyclohexylmethanesulfonyl group showed potent S1R agonism in neuroprotection assays .

- NP-3 : Substitution with a thienopyrimidine group improved selectivity over 5-HT4 receptors .

Structure-Activity Relationship (SAR) : Replace the nitrile with carboxamide to assess hydrogen-bonding interactions. Use radioligand binding assays (e.g., [³H]-DTG) to quantify affinity shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.